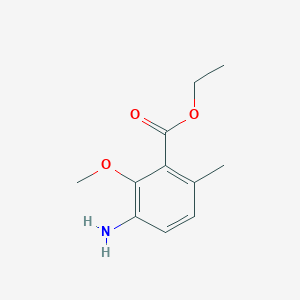

Ethyl 3-amino-2-methoxy-6-methylbenzoate

Description

Ethyl 3-amino-2-methoxy-6-methylbenzoate is a substituted benzoate ester featuring an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. This compound is structurally characterized by its multifunctional substituents, which influence its physicochemical properties and reactivity.

The amino group in the 3-position likely enhances hydrogen-bonding capacity, making it a candidate for drug discovery intermediates or ligands in coordination chemistry.

Properties

IUPAC Name |

ethyl 3-amino-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(13)9-7(2)5-6-8(12)10(9)14-3/h5-6H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRRYSMNMTZXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-methoxy-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-amino-2-methoxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of ethyl 2-methoxy-6-methylbenzoate using ammonia or an amine source under suitable conditions. This reaction may require the use of a catalyst such as palladium on carbon or a base like sodium hydroxide to facilitate the amination process.

Industrial Production Methods

In industrial settings, the production of ethyl 3-amino-2-methoxy-6-methylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and faster reaction times. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Formation of 3-nitro-2-methoxy-6-methylbenzoate.

Reduction: Formation of 3-amino-2-methoxy-6-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-methoxy-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methoxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity and Applications The amino group in Ethyl 3-amino-2-methoxy-6-methylbenzoate distinguishes it from simpler esters like Ethyl 2-methoxybenzoate, enabling nucleophilic reactions (e.g., acylation, Schiff base formation) for drug derivatization . Halogenated analogs (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate ) exhibit increased molecular weight and altered electronic properties, making them suitable for targeting halogen-binding pockets in enzymes. Chlorine substitution in Ethyl 2-amino-6-chloro-3-methylbenzoate enhances its role in agrochemicals due to improved stability and pesticidal activity .

Bromine in Methyl 6-amino-2-bromo-3-methoxybenzoate adds steric bulk, which may limit bioavailability compared to the target compound .

Synthetic Utility Ethyl 3-amino-2-methoxy-6-methylbenzoate’s amino group allows for further functionalization (e.g., coupling with carboxylic acids to form amides), a strategy less feasible in non-amino analogs like Ethyl 2-methoxybenzoate . Similar compounds (e.g., ) are synthesized via condensation reactions using reagents like polyphosphoric acid (PPA), suggesting analogous pathways for the target compound .

Pharmaceutical Relevance

- The amino and methoxy groups in Ethyl 3-amino-2-methoxy-6-methylbenzoate align with structural motifs seen in kinase inhibitors and antimicrobial agents. For example, Methyl 6-amino-2-bromo-3-methoxybenzoate is used in developing compounds targeting cancer pathways .

Analytical Characterization

- Techniques such as IR, NMR, and MS (cited for Ethyl 2-methoxybenzoate ) are critical for verifying the structure of substituted benzoates. The target compound’s amino group would likely show distinct NMR signals (e.g., NH₂ protons at ~5–6 ppm) and IR stretches (N-H at ~3300 cm⁻¹).

Biological Activity

Ethyl 3-amino-2-methoxy-6-methylbenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

Ethyl 3-amino-2-methoxy-6-methylbenzoate features an ethyl ester group, an amino group, and a methoxy group attached to a benzoate framework. Its chemical formula is C12H15NO3. The compound can be synthesized through various methods, including:

- Esterification : Reacting 3-amino-2-methoxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

- Amination : Direct amination of ethyl 2-methoxy-6-methylbenzoate using ammonia or an amine source, often requiring catalysts such as palladium on carbon or sodium hydroxide.

The biological activity of ethyl 3-amino-2-methoxy-6-methylbenzoate is largely attributed to its ability to form hydrogen bonds due to the amino group, which enhances its interaction with various biological macromolecules. The methoxy and methyl groups influence the compound's lipophilicity and membrane permeability, facilitating cellular interactions.

Biological Activities

Research has indicated that ethyl 3-amino-2-methoxy-6-methylbenzoate possesses several potential biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further pharmacological exploration.

- Analgesic Properties : Preliminary investigations indicate potential analgesic effects, which could be beneficial in pain management therapies.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results in inhibiting growth .

In Vitro Studies

A study conducted on the compound's interaction with human bone marrow mesenchymal stem cells (hBM-MSCs) demonstrated its ability to promote adiponectin production, which is associated with improved insulin sensitivity. This effect was linked to its binding activity with peroxisome proliferator activated receptors (PPARs), indicating a multifaceted mechanism of action .

Comparative Analysis

In comparison with similar compounds, ethyl 3-amino-2-methoxy-6-methylbenzoate exhibits unique reactivity due to the combination of functional groups present:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-amino-2-methoxybenzoate | Contains an ethyl ester, amino, and methoxy groups | Versatile reactivity due to multiple functional groups |

| Ethyl 3-amino-2-hydroxybenzoate | Lacks the methoxy group | Different solubility properties |

| Ethyl 4-amino-2-methoxybenzoate | Amino group at para position | Used as an intermediate in Metoclopramide synthesis |

| Ethyl 3-amino-6-methylbenzoate | Contains a methyl group | Affects chemical reactivity and biological interactions |

| Ethyl 2-methoxy-6-methylbenzoate | Lacks the amino group | Different applications in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.